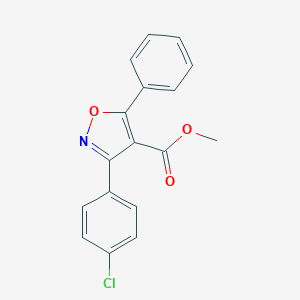

(2S,3S)-二叔丁基 2,3-二羟基琥珀酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate often involves enzymatic methods, leveraging carbonyl reductase for biosynthesis. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statins, is produced using carbonyl reductase from Rhodosporidium toruloides in both mono and biphasic media, demonstrating high yields and enantioselectivity (Liu et al., 2018).

Molecular Structure Analysis

Molecular structure and vibrational spectra studies, such as those on 3,5-di-tert-butyl 4-hydroxy benzoic acid, rely on quantum chemical calculations (DFT) and spectroscopy (FT-IR, NMR). These studies provide insights into the compound's electronic structure, chemical shifts, and absorption maxima, essential for understanding the molecular properties and interactions (Mathammal et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl groups and their derivatives often include transformations and characterizations through various spectroscopic methods. For instance, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate highlight the detailed study of their molecular and crystal structures, stabilized by intramolecular hydrogen bonds, providing valuable data on their chemical behavior (Çolak et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The dimeric structure of di-tert-butylphosphinic acid provides an example of how X-ray crystallography can reveal the arrangement of molecules in the solid state, showcasing the compound's stability and interactions through hydrogen bonding (Druyan et al., 1976).

Chemical Properties Analysis

Investigating the chemical properties includes studying the reactivity, stability, and interaction of compounds with various reagents. The directed evolution of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate showcases the application of biocatalysis to achieve high selectivity and yield in chemical synthesis, illustrating the compound's functional group transformations and enantioselective reactions (Liu et al., 2017).

科学研究应用

不对称合成

(2S,3S)-二叔丁基 2,3-二羟基琥珀酸酯已用于生物活性分子的不对称合成中。一个著名的应用是在 (+)-毛喉菌酸的合成中,它作为一种肿瘤细胞肝素酶抑制剂。该过程涉及一系列化学反应,包括羟醛反应和 Pinnick 氧化,产生高光学纯度的合成产物,突出了该分子在精确合成中对潜在治疗应用的作用 (Morokuma et al., 2008)。

增强细胞毒性

在针对人类肿瘤细胞的药物细胞毒性研究中,(2S,3S)-二叔丁基 2,3-二羟基琥珀酸酯衍生物,特别是那些带有叔丁基二甲基甲硅烷基团的衍生物,已被证明发挥了重要作用。该研究合成了一系列这些衍生物,并评估了它们对白血病和乳腺癌细胞的体外作用。研究结果表明,叔丁基二甲基甲硅烷基团等基团显着增强了这些化合物的细胞毒性活性,指出了该分子在抗癌药物开发中的潜力 (Donadel et al., 2005)。

在核磁共振光谱学中的应用

(2S,3S)-二叔丁基 2,3-二羟基琥珀酸酯衍生物还发现了在增强核磁共振光谱技术方面的应用。具体来说,像 (2S,4R)- 和 (2S,4S)-全氟叔丁基 4-羟脯氨酸这样的衍生物已用于 19F 核磁共振,帮助灵敏地检测和研究肽。该应用对于探测和理解药学中肽的分子结构和动力学至关重要 (Tressler & Zondlo, 2014)。

属性

IUPAC Name |

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate | |

CAS RN |

117384-46-0 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)